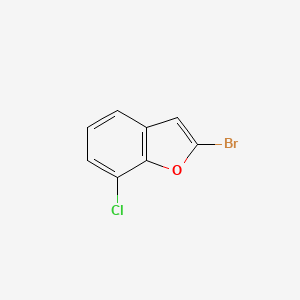
2-Bromo-7-chlorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions . Another approach involves the reaction of 2-bromoacetophenone with 2′,6′-dihydroxyacetophenone under modified Rap–Stoermer reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chlorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, leading to the formation of substituted benzofuran derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to introduce functional groups like carboxylic acids.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce specific functional groups within the compound.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted benzofuran derivatives.
- Oxidized products like carboxylic acids.
- Reduced products depending on the functional groups present.
Scientific Research Applications
2-Bromo-7-chlorobenzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorobenzofuran is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes .
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzofuran
- 2-Bromo-7-fluorobenzofuran
- 2-Bromo-7-iodobenzofuran
Comparison: 2-Bromo-7-chlorobenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other halogenated benzofurans, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C8H4BrClO |
|---|---|
Molecular Weight |
231.47 g/mol |
IUPAC Name |
2-bromo-7-chloro-1-benzofuran |
InChI |
InChI=1S/C8H4BrClO/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4H |
InChI Key |
OEIUAHZEKYTEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


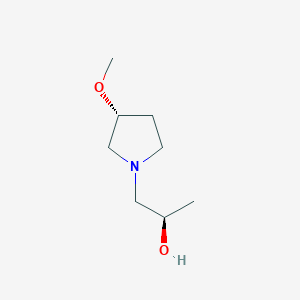
![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)
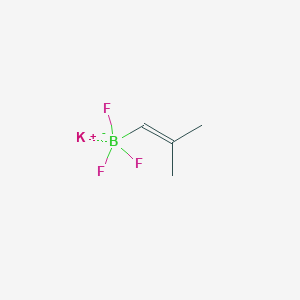
![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)
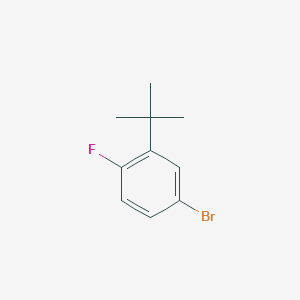
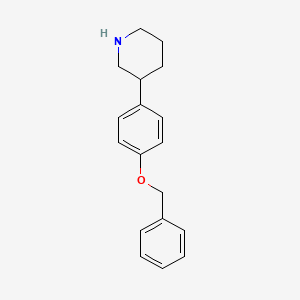
![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
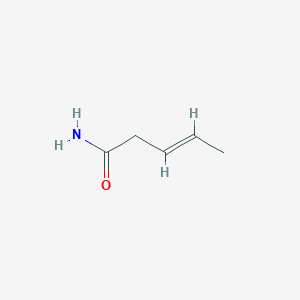
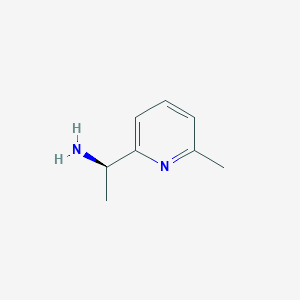
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
